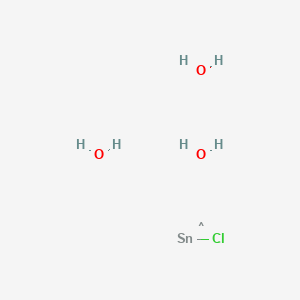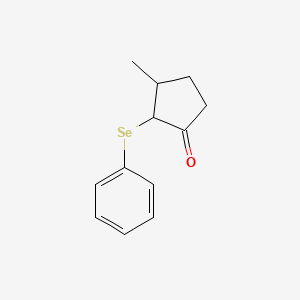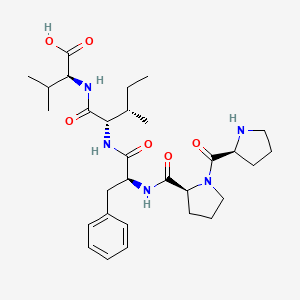
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine is a pentapeptide composed of the amino acids proline, phenylalanine, isoleucine, and valine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide is synthesized.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and purity.
化学反应分析
Types of Reactions
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce hydroxyphenylalanine derivatives.
科学研究应用
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
作用机制
The mechanism of action of L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to modulation of biological pathways. The molecular targets and pathways involved can vary based on the peptide’s structure and the context of its use.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-proline: A tripeptide with similar structural features.
L-Isoleucyl-L-prolyl-L-proline: Another tripeptide with comparable properties.
Uniqueness
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
76046-37-2 |
|---|---|
分子式 |
C30H45N5O6 |
分子量 |
571.7 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-3-phenyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C30H45N5O6/c1-5-19(4)25(28(38)33-24(18(2)3)30(40)41)34-26(36)22(17-20-11-7-6-8-12-20)32-27(37)23-14-10-16-35(23)29(39)21-13-9-15-31-21/h6-8,11-12,18-19,21-25,31H,5,9-10,13-17H2,1-4H3,(H,32,37)(H,33,38)(H,34,36)(H,40,41)/t19-,21-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
SLUAMJYGJNVEBV-ACUVNOOJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



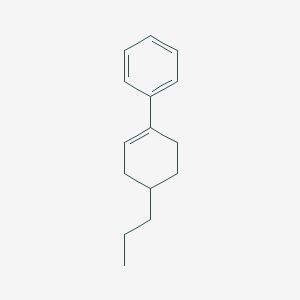

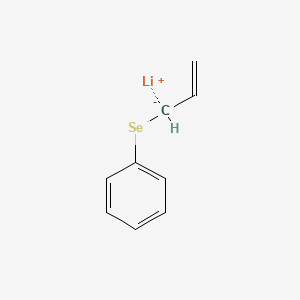

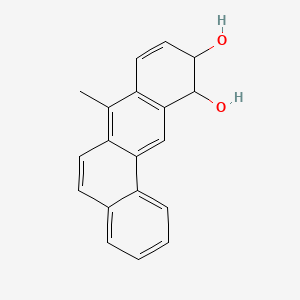

methanone](/img/structure/B14440711.png)

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
